N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-13-6-7-15(20)11-16(13)22-17(25)12-26-18-10-14(2)21-19(23-18)24-8-4-3-5-9-24/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOKJSKOJIJVJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps. One common approach starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride. The acid chloride is then reacted with 2-methyl-5-(pyrrolidin-1-ylsulfonyl)-3-thiophenamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and ensuring environmental safety.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The methoxy groups on the benzamide core can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their function. The trimethoxybenzamide core may also interact with various enzymes, affecting their activity and leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Shares the trimethoxybenzamide core but lacks the thienyl and pyrrolidin-1-ylsulfonyl groups.
2-methyl-5-(pyrrolidin-1-ylsulfonyl)-3-thiophenamine: Contains the thienyl and pyrrolidin-1-ylsulfonyl groups but lacks the trimethoxybenzamide core.
3,4,5-trimethoxyphenethylamine: Similar trimethoxy substitution but different core structure.
Uniqueness
The uniqueness of N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide lies in its combined structural features, which confer specific chemical reactivity and biological activity not found in the individual components or other similar compounds.
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, a compound of interest in medicinal chemistry, exhibits significant biological activity, particularly in the fields of oncology and neurology. This article explores its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a piperidine moiety linked to a pyrimidine ring and a fluorinated aromatic group. Its molecular formula is with a molecular weight of approximately 396.42 g/mol. The presence of the fluorine atom is believed to enhance the compound's lipophilicity, potentially improving its bioavailability.
1. Inhibition of Kinase Activity
Research indicates that compounds similar to this compound can inhibit specific kinases involved in tumor growth and proliferation. For instance, studies on related pyrimidine derivatives have shown effective inhibition of c-KIT and ABL kinases, which are crucial in various cancers, including gastrointestinal stromal tumors (GISTs) .
Table 1: Kinase Inhibition Potency of Related Compounds
| Compound Name | Target Kinase | GI50 (μM) |
|---|---|---|
| Compound A | c-KIT | 0.33 |
| Compound B | ABL | 0.16 |
| N-(5-fluoro...) | c-KIT | TBD |
2. Antitumor Activity
In vivo studies have demonstrated that related compounds exhibit significant antitumor effects in xenograft models. For instance, administration of similar pyrimidine derivatives at doses of 50 mg/kg resulted in substantial tumor growth inhibition . This suggests that this compound may possess comparable antitumor properties.
Case Study 1: Efficacy Against GISTs
A study evaluating the efficacy of pyrimidine derivatives, including N-(5-fluoro...) analogs, reported a significant reduction in tumor size in GIST xenograft models. The mechanism was attributed to the selective inhibition of c-KIT signaling pathways, leading to apoptosis in tumor cells .
Safety and Toxicology
Toxicological evaluations are essential for assessing the safety profile of N-(5-fluoro...) compounds. Current data on related compounds indicate manageable toxicity levels; however, comprehensive studies are necessary to establish a clear safety profile for clinical applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via multi-step reactions. Key steps include:
- Substitution : Reacting fluorinated aryl amines with pyrimidinyl ether intermediates under alkaline conditions .
- Coupling : Using condensing agents like DCC (dicyclohexylcarbodiimide) for acetamide bond formation, optimized at 60–80°C in anhydrous DMF .
- Critical Parameters : Solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Pd/C for hydrogenation) significantly impact purity and yield (typically 50–70%) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Substitution | K₂CO₃, DMF, 80°C | 65 | 92% |
| Acetamide Coupling | DCC, DMAP, THF, RT | 58 | 89% |
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.5 ppm for pyrimidine/fluoroaryl groups) and acetamide NH (δ ~9.9 ppm) .
- LC-MS : Confirms molecular weight ([M+H]+ ≈ 414.2) and detects impurities .
- X-ray Crystallography : Resolves piperidine-pyrimidine ring conformation in solid state .
Advanced Research Questions
Q. How can reaction mechanisms for pyrimidine-aryl ether formation be validated experimentally?
- Methodology :
- Kinetic Studies : Monitor intermediates via in-situ FTIR or HPLC to track etherification rates under varying pH (e.g., pH 7–10) .
- Isotopic Labeling : Use ¹⁸O-labeled reagents to confirm nucleophilic substitution pathways .
- Data Contradiction : reports higher yields with DMF, while suggests THF improves regioselectivity. Resolution requires solvent polarity vs. steric effects analysis.
Q. What strategies resolve discrepancies in spectral data (e.g., NMR shifts) across studies?
- Methodology :
- Variable Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to assess H-bonding impacts on NH proton shifts .
- DFT Calculations : Predict theoretical NMR spectra to align with experimental data .
- Example : In , pyrimidine protons resonate at δ 6.82 (DMSO), while reports δ 7.69 for similar moieties in CDCl₃ due to reduced H-bonding .
Q. How does fluorination at the 5-position of the phenyl ring influence bioactivity?
- Methodology :
- SAR Studies : Compare fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (e.g., lipoxygenase or kinase targets) .
- Molecular Docking : Map fluorine’s electrostatic interactions with active-site residues (e.g., hydrophobic pockets in kinases) .
- Data Table :
| Compound | Fluorine Position | IC₅₀ (μM) | Target |
|---|---|---|---|
| 5-Fluoro | Para | 0.45 | Kinase X |
| Non-fluoro | - | 1.2 | Kinase X |
Experimental Design & Optimization
Q. What steps minimize side reactions during piperidine-pyrimidine coupling?
- Methodology :
- Protecting Groups : Use Boc-protected piperidine to prevent N-alkylation side products .
- Temperature Control : Maintain ≤80°C to avoid pyrimidine ring decomposition .
- Evidence : Benchmarks from show 15% reduction in byproducts with Boc protection .
Q. How can purification challenges (e.g., co-eluting impurities) be addressed?
- Methodology :
- Column Chromatography : Use gradient elution (hexane:EtOAc 4:1 → 1:1) to separate acetamide derivatives .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data .
Biological & Mechanistic Research
Q. What in vitro models are suitable for studying its metabolic stability?
- Methodology :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. How does the piperidine moiety modulate pharmacokinetic properties?
- Methodology :
- LogP Measurements : Compare logP values of piperidine vs. morpholine analogs (e.g., logP = 2.8 vs. 2.1) .
- Permeability Assays : Use Caco-2 cell monolayers to evaluate intestinal absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
